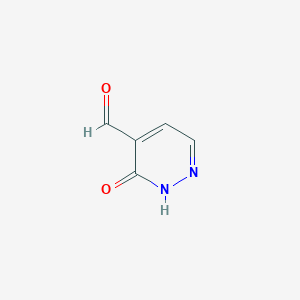
3-Hydroxypyridazine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxypyridazine-4-carbaldehyde is a heterocyclic compound that features a pyridazine ring substituted with a hydroxyl group at the 3-position and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypyridazine-4-carbaldehyde typically involves the functionalization of a pyridazine ring. One common method includes the reaction of pyridazine derivatives with appropriate reagents to introduce the hydroxyl and aldehyde groups. For instance, the reaction of pyridazine with hydroxylamine hydrochloride followed by oxidation can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. scalable synthetic routes often involve the use of cost-effective and readily available reagents, along with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypyridazine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: 3-Hydroxypyridazine-4-carboxylic acid.
Reduction: 3-Hydroxypyridazine-4-methanol.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxypyridazine-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 3-Hydroxypyridazine-4-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
3-Hydroxyisonicotinaldehyde: Similar structure but with a pyridine ring instead of pyridazine.
3-Hydroxy-4-pyranone: Contains a pyranone ring instead of pyridazine.
Pyridazine derivatives: Various derivatives with different substituents at the 3 and 4 positions.
Uniqueness: 3-Hydroxypyridazine-4-carbaldehyde is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H4N2O2 |
|---|---|
Molecular Weight |
124.10 g/mol |
IUPAC Name |
6-oxo-1H-pyridazine-5-carbaldehyde |
InChI |
InChI=1S/C5H4N2O2/c8-3-4-1-2-6-7-5(4)9/h1-3H,(H,7,9) |
InChI Key |
BAGCGCYKFCZKLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NN=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















